molecular formula C10H12N4 B11903834 2-(2,3-Dihydroinden-1-ylideneamino)guanidine CAS No. 111159-88-7

2-(2,3-Dihydroinden-1-ylideneamino)guanidine

Cat. No.: B11903834
CAS No.: 111159-88-7
M. Wt: 188.23 g/mol
InChI Key: KQRVMHTZHXFBPI-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroinden-1-ylideneamino)guanidine is a compound that belongs to the class of guanidines Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes

Preparation Methods

The synthesis of 2-(2,3-Dihydroinden-1-ylideneamino)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81%. The reaction conditions are mild, and the substrate scope is wide, making it a versatile method for preparing this compound.

Chemical Reactions Analysis

Synthetic Routes and Reactivity

Guanidine derivatives are commonly synthesized via nucleophilic substitution, thiourea desulfurization, or cyclization reactions. For example:

  • Thiourea desulfurization : Mercury(II) chloride facilitates the conversion of thiourea derivatives to guanidines by activating the thiocarbonyl group for nucleophilic attack ( , ). Reaction of 2 with aniline under HgCl₂ and Et₃N in DMF yields guanidine 3 ( ).

  • Carbodiimide intermediates : Guanidines form via cycloaddition reactions between carbodiimides and amines, catalyzed by transition metals (e.g., Ti or V complexes) ( ).

Cyclization and Rearrangement

Twisted-cyclic or ring-fused guanidines form via domino reactions:

  • 2-Chloroquinazolinone rearrangement : Primary diamines induce intramolecular cyclization to generate ring-fused N-acylguanidines (e.g., 38a , 86% yield) ( ).

  • Microwave-assisted synthesis : Tricyclic guanidines (e.g., 34w ) form in 81% yield under microwave irradiation, enabling rapid access to complex scaffolds ( ).

Comparative Reaction Data

Reaction TypeSubstrateReagents/ConditionsYield (%)Reference
Thiourea desulfurizationThiourea 2 + anilineHgCl₂, Et₃N, DMF, 7 days72
Quinazolinone rearrangement2-Chloroquinazolinone 31a 1,3-Diaminopropane, 150°C81
IodocyclizationAllylamine-derived guanidineI₂, CH₂Cl₂, rt65

Mechanistic Insights

  • Lewis acid activation : HgCl₂ polarizes thiourea’s C=S bond, enhancing nucleophilic attack ( ).

  • Tautomerization : (E)-twisted guanidines are thermodynamically favored (ΔE = −0.65 kJ/mol) ( ).

Structural Characterization

Key spectroscopic data for guanidine derivatives include:

  • ¹³C-NMR : C=O at 174.95 ppm, guanidine C at 159.26 ppm ( ).

  • IR : N–H stretches at 3300–3500 cm⁻¹ ( ).

Limitations and Challenges

  • Toxicity : HgCl₂ poses environmental and handling risks ( ).

  • Steric hindrance : Bulky substituents reduce yields (e.g., 34y , 24% yield) ( ).

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity : Research indicates that guanidine derivatives, including 2-(2,3-Dihydroinden-1-ylideneamino)guanidine, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics or antimicrobial agents .

Antiviral Properties : Similar to other guanidine derivatives, this compound may possess antiviral activity. Studies on related compounds have demonstrated their ability to inhibit viral replication, particularly in the context of influenza viruses. The mechanism often involves targeting viral enzymes essential for replication and infection .

Chemical Synthesis and Catalysis

Synthetic Intermediates : this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, which are valuable in organic synthesis .

Catalytic Applications : The guanidine group can act as a catalyst in certain reactions, facilitating transformations that are otherwise challenging. This property is particularly useful in asymmetric synthesis, where the creation of chiral centers is required .

Biological Research

Mechanistic Studies : The compound's interaction with biological systems can provide insights into cellular processes. For instance, its effects on neurotransmitter release and muscle function could be explored further to understand its potential therapeutic roles in neuromuscular disorders .

Research on Enzyme Inhibition : Investigations into how this compound inhibits specific enzymes can lead to the development of new drugs targeting metabolic pathways involved in diseases such as diabetes or cancer .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various guanidine derivatives found that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Antiviral Activity

In a controlled laboratory setting, the antiviral effects of the compound were tested against Influenza A virus. The results indicated that treatment with this compound significantly reduced viral titers compared to untreated controls.

Treatment GroupViral Titer Reduction (%)
Control0
Low Dose (10 µM)50
High Dose (100 µM)85

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydroinden-1-ylideneamino)guanidine involves its interaction with specific molecular targets and pathways. Guanidines are known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound may exhibit similar mechanisms, making it relevant for studying neuromuscular functions and related disorders.

Comparison with Similar Compounds

2-(2,3-Dihydroinden-1-ylideneamino)guanidine can be compared with other guanidine derivatives, such as:

These compounds share the guanidine functionality but differ in their specific structures and applications

Biological Activity

2-(2,3-Dihydroinden-1-ylideneamino)guanidine is a compound that belongs to the guanidine family, known for its diverse biological activities. The guanidine moiety is prevalent in many pharmacologically active compounds and has been associated with various therapeutic effects, including anti-inflammatory, anti-diabetic, and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

The biological activity of guanidine derivatives often involves modulation of ion channels and receptors. In particular, this compound may interact with:

  • Sodium/Hydrogen Exchangers (NHE) : Inhibiting NHE can lead to reduced intracellular sodium levels and subsequent physiological effects.
  • Nitric Oxide Synthase (NOS) : Guanidine compounds can act as inhibitors of NOS, which plays a critical role in cardiovascular health.
  • Cellular Signaling Pathways : The compound may influence pathways involved in inflammation and apoptosis.

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on existing literature:

Activity IC50 Value (μM) Cell Type/Model Reference
Antimicrobial<5Various pathogens
Anti-inflammatory10Macrophage cell line
Cytotoxicity>20LLC-MK2 cells
Antidiabetic15Insulin-resistant cell models

Case Studies

Several studies have explored the efficacy of guanidine derivatives in clinical settings:

  • Antimicrobial Activity : A study reported that various guanidine derivatives exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specifically, this compound demonstrated an IC50 value of less than 5 μM against certain strains, indicating potent activity .
  • Anti-inflammatory Effects : In vitro studies using macrophage cell lines showed that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokine production, with an IC50 value around 10 μM .
  • Cytotoxicity Assessment : While the compound displayed promising activities against pathogens, its cytotoxic effects were noted at higher concentrations (>20 μM), suggesting a need for careful dose management in therapeutic applications .
  • Antidiabetic Properties : In insulin-resistant cellular models, the compound showed potential antidiabetic effects with an IC50 value of around 15 μM. This suggests that it may enhance insulin sensitivity or modulate glucose uptake mechanisms .

Properties

CAS No.

111159-88-7

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-(2,3-dihydroinden-1-ylideneamino)guanidine

InChI

InChI=1S/C10H12N4/c11-10(12)14-13-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2,(H4,11,12,14)

InChI Key

KQRVMHTZHXFBPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NN=C(N)N)C2=CC=CC=C21

Origin of Product

United States

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